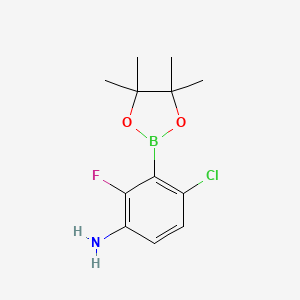![molecular formula C16H34N4O4 B13938733 Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in the synthesis include amines, carboxylic acids, and protecting groups such as tert-butyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H34N4O4 |
|---|---|
Poids moléculaire |
346.47 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-aminoethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C16H34N4O4/c1-15(2,3)23-13(21)18-8-11-20(10-7-17)12-9-19-14(22)24-16(4,5)6/h7-12,17H2,1-6H3,(H,18,21)(H,19,22) |
Clé InChI |
ZUGAZKZVINVODH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN(CCN)CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)


![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)



![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)


![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)

